Octanoic-d15 acid

Vue d'ensemble

Description

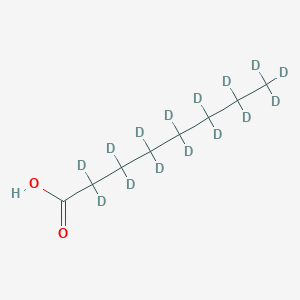

- L'acide octanoïque-d15, également connu sous le nom d'acide caprylique-d15, est un dérivé deutéré de l'acide octanoïque (numéro CAS : 124-07-2).

- Il se trouve naturellement dans la noix de coco et le lait maternel.

- En tant que liquide huileux, il a un goût légèrement désagréable de rance et est faiblement soluble dans l'eau .

Méthodes De Préparation

Voies synthétiques : L'acide octanoïque-d15 peut être synthétisé en remplaçant les atomes d'hydrogène de l'acide octanoïque (C8H16O2) par du deutérium (D).

Conditions de réaction : Les réactions d'échange de deutérium sont couramment utilisées pour préparer des composés deutérés.

Production industrielle : Bien que les méthodes industrielles spécifiques de production d'acide octanoïque-d15 ne soient pas largement documentées, il peut être obtenu par synthèse chimique ou par des réactions d'échange isotopique.

Analyse Des Réactions Chimiques

Neutralization Reactions

Octanoic-d15 acid reacts exothermically with bases to form deuterated carboxylate salts and water. For example:

This reaction is critical in industrial processes requiring pH adjustment or salt formation .

Key Data :

| Reactant | Product | Conditions |

|---|---|---|

| Strong bases (e.g., NaOH) | Deuterated octanoate salts | Room temperature, exothermic |

Reactions with Metals

Active metals (e.g., iron, aluminum) react with this compound to produce hydrogen gas and metal carboxylates:

This reaction can lead to corrosion of metal containers, particularly in humid environments .

Decomposition Pathways

Under extreme conditions (e.g., high heat), this compound decomposes into carbon oxides (CO, CO₂) and water. Prolonged exposure to oxidizing agents accelerates decomposition .

Decomposition Products :

Cyanide Salts

Reacts with cyanide salts to release toxic hydrogen cyanide (HCN):

This reaction poses significant safety risks in industrial settings .

Oxidizing Agents

Violent reactions occur with strong oxidizers (e.g., peroxides), releasing heat and potentially causing combustion .

Biochemical Reactions

In enzymatic studies, this compound serves as a substrate for Claisen condensations. For example, the ketosynthase NocG catalyzes its reaction with hexanoyl-ACP thioesters to form β-ketoacids:

This reaction is pivotal in the biosynthesis of nocuolin A, a cyanobacterial metabolite .

Kinetic Isotope Effects :

Deuterium substitution slows reaction rates in enzymatic systems due to increased bond strength (C-D vs. C-H) .

Incompatible Materials

| Material | Hazard |

|---|---|

| Strong oxidizers (e.g., HNO₃) | Fire/explosion risk |

| Diazocompounds | Releases flammable gases |

| Sulfides | Generates toxic H₂S |

Applications De Recherche Scientifique

Chemistry: Octanoic Acid-d15 serves as a valuable tool in NMR spectroscopy and metabolic studies.

Biology: It may be used to investigate lipid metabolism and membrane transport processes.

Medicine: Research explores its potential in antimicrobial properties and as a dietary supplement.

Industry: Esters derived from Octanoic Acid-d15 find applications in perfumery and dye production.

Mécanisme D'action

- The exact mechanism of Octanoic Acid-d15’s effects depends on its specific application.

- It may interact with cellular membranes, enzymes, or metabolic pathways, affecting lipid metabolism and signaling.

Comparaison Avec Des Composés Similaires

- L'acide octanoïque-d15 est unique en raison de son marquage au deutérium.

- Composés similaires : D'autres acides gras, tels que l'acide hexanoïque et l'acide décanoïque, partagent des similitudes structurales mais manquent de substitution au deutérium.

Activité Biologique

Octanoic-d15 acid, also known as octanoic acid-d15 or caprylic acid-d15, is a deuterated form of octanoic acid, a medium-chain saturated fatty acid. This compound has garnered attention for its various biological activities, particularly in the fields of microbiology and metabolic research. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data.

- Molecular Formula : CHDO

- Molecular Weight : 159.30 g/mol

- Density : 1.005 g/mL at 25ºC

- Boiling Point : 237ºC

- Melting Point : 16ºC

Antimicrobial Properties

Octanoic acid has demonstrated significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness against specific bacteria:

| Bacterial Strain | IC80 (μM) |

|---|---|

| Streptococcus mutans | <125 |

| Streptococcus gordonii | <125 |

| Fusobacterium nucleatum | 1,403 |

| Porphyromonas gingivalis | 2,294 |

These results indicate that octanoic acid is particularly effective against oral bacteria, which may have implications for dental health and the prevention of periodontal diseases .

Metabolic Implications

Research has shown that octanoic acid levels are elevated in patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a metabolic disorder characterized by an inability to metabolize medium-chain fatty acids effectively. This condition leads to hypoketotic hypoglycemia and medium-chain dicarboxylic aciduria . The presence of octanoic acid in plasma can serve as a biomarker for diagnosing this deficiency.

Case Studies

-

Case Study on MCAD Deficiency :

A study published in the New England Journal of Medicine highlighted the role of stable-isotope dilution measurement for diagnosing MCAD deficiency by analyzing urinary metabolites, including octanoic acid derivatives. This method allows for precise quantification and has improved diagnostic accuracy for metabolic disorders . -

Antioxidant Properties :

Octanoic acid is a precursor to alpha-lipoic acid (ALA), which has been studied for its antioxidant properties. ALA has shown potential benefits in managing diabetic neuropathy and improving nerve conduction velocity in clinical trials. The relationship between octanoic acid and ALA suggests that octanoic acid may contribute indirectly to these therapeutic effects .

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of octanoic acid and its derivatives. For instance:

- Absorption Studies : Research indicates that octanoic acid is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations achieved within 10 to 45 minutes after ingestion. This rapid absorption may enhance its efficacy as a therapeutic agent .

- Food Interaction : The bioavailability of octanoic acid can be influenced by food intake; it is recommended to take supplements containing octanoic acid at least 30 minutes before or two hours after meals to maximize absorption .

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-PMELWRBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515035 | |

| Record name | (~2~H_15_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69974-55-6 | |

| Record name | (~2~H_15_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69974-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.